molecular formula C13H9ClFNO3S B13868024 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate

Cat. No.: B13868024
M. Wt: 313.73 g/mol
InChI Key: FKGMBXWGBXZKIK-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate is an organic compound with the molecular formula C13H9ClFNO3S. This compound is characterized by the presence of a thienyl group, a fluorobenzoate moiety, and a chloro substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate typically involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C during the addition of reagents to control the exothermic reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-chloro-4-fluorobenzoate
  • Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate

Uniqueness

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thienyl group and fluorobenzoate moiety make it particularly useful in applications requiring specific electronic and steric properties.

Properties

Molecular Formula

C13H9ClFNO3S

Molecular Weight

313.73 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-fluorobenzoate

InChI

InChI=1S/C13H9ClFNO3S/c1-19-13(18)8-3-2-7(15)6-9(8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,16,17)

InChI Key

FKGMBXWGBXZKIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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